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molecular formula C13H13N5O B8394395 Ccris 6541 CAS No. 95186-19-9

Ccris 6541

Cat. No. B8394395
M. Wt: 255.28 g/mol
InChI Key: JOCHIKNGJVVXBL-UHFFFAOYSA-N
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Patent
US04866063

Procedure details

To a solution of 28 g (0.1 mmole) of 8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo[2,3-c]pyrimidine-5-amine (which is prepared by methods described in U.S. Pat. No. 4,405,780, the entire disclosure of which is incorporated herein by reference) was added 200 mL of 1N boron trichloride and dichloromethane. The mixture was then stirred at room temperature overnight, after which 500 mL of water was added. After three hours, the resultant precipitate was collected by filtration. The agueous phase of the filter wa separated and neutralized with agueous sodium carbonate, giving a second precipitate. The combined solids were purified by column chromatography, giving the titled compound, m.p. 194°-195°.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][CH2:4][CH2:5][C:6]1[C:7]2[N:8]([N:19]=[CH:20][N:21]=2)[C:9]([NH2:18])=[N:10][C:11]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)C.B(Cl)(Cl)Cl.ClCCl>O>[OH:3][CH2:4][CH2:5][C:6]1[C:7]2[N:8]([N:19]=[CH:20][N:21]=2)[C:9]([NH2:18])=[N:10][C:11]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C)OCCC=1C=2N(C(=NC1C1=CC=CC=C1)N)N=CN2
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
The agueous phase of the filter wa separated
CUSTOM
Type
CUSTOM
Details
giving a second precipitate
CUSTOM
Type
CUSTOM
Details
The combined solids were purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCC=1C=2N(C(=NC1C1=CC=CC=C1)N)N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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